molecular formula C22H26O3 B4745791 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B4745791
M. Wt: 338.4 g/mol
InChI Key: MDJUPIYFRXKYMP-FOWTUZBSSA-N
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Description

7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure This compound is characterized by its cyclopenta[c]chromen core, which is substituted with a 3,7-dimethyl-2,6-octadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common approach is the condensation of a suitable chromen derivative with a 3,7-dimethyl-2,6-octadienyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the chromen ring, especially in the presence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkoxides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted chromen derivatives.

Scientific Research Applications

7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-([(2E)-3,7-dimethyl-2,6-octadienyl]oxy)-7h-furo[3,2-g]chromen-7-one
  • 7-{[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadien-1-yl]oxy}-2H-chromen-2-one
  • 2H-1-Benzopyran-2-one, 7-((3,7-dimethyl-2,6-octadienyl)oxy)-4-methyl

Uniqueness

7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific substitution pattern and the presence of the cyclopenta[c]chromen core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-15(2)6-4-7-16(3)12-13-24-17-10-11-19-18-8-5-9-20(18)22(23)25-21(19)14-17/h6,10-12,14H,4-5,7-9,13H2,1-3H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJUPIYFRXKYMP-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 6
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7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

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